3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDAZIN-4-ONE is a complex organic compound that features a combination of oxadiazole and dihydropyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDAZIN-4-ONE typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Formation of the dihydropyridazinone ring: This involves the reaction of a hydrazine derivative with a diketone or an equivalent compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylphenyl groups.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Products may include carboxylic acids and aldehydes.
Reduction: Products may include amines and alcohols.
Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology
Biological Probes: The compound can be used as a fluorescent probe in biological assays.
Medicine
Drug Development: Due to its structural complexity, the compound can serve as a lead compound in the development of new pharmaceuticals.
Industry
Sensors: The compound can be used in the development of chemical sensors due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDAZIN-4-ONE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The dihydropyridazinone moiety can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propionic acid: This compound shares the methoxyphenyl group but lacks the oxadiazole and dihydropyridazinone rings.
3-(4-Methylphenoxy)propionic acid: This compound shares the methylphenyl group but lacks the oxadiazole and dihydropyridazinone rings.
Properties
Molecular Formula |
C20H16N4O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one |
InChI |
InChI=1S/C20H16N4O3/c1-13-3-7-15(8-4-13)24-12-11-17(25)18(22-24)20-21-19(23-27-20)14-5-9-16(26-2)10-6-14/h3-12H,1-2H3 |
InChI Key |
YOBJBROKXHCCDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.